molecular formula C14H11N3O3S B2661213 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide CAS No. 896343-80-9

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide

Cat. No. B2661213
CAS RN: 896343-80-9
M. Wt: 301.32
InChI Key: DXQBCFGNSOQQBK-UHFFFAOYSA-N
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Description

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide, also known as Furosemide, is a potent diuretic drug that is widely used in the treatment of various medical conditions such as hypertension, heart failure, and edema. Furosemide belongs to the class of loop diuretics, which act by inhibiting the reabsorption of sodium and chloride ions in the loop of Henle in the kidneys, leading to increased urine output.

Mechanism of Action

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide acts by inhibiting the reabsorption of sodium and chloride ions in the loop of Henle in the kidneys, leading to increased urine output. N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide binds to the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle, which results in the inhibition of the reabsorption of sodium, chloride, and potassium ions. This leads to an increase in the osmotic pressure in the lumen of the loop of Henle, which results in increased water excretion.
Biochemical and Physiological Effects:
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide has several biochemical and physiological effects on the body. N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide increases the excretion of sodium, chloride, and water, leading to a decrease in blood volume and blood pressure. N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide also increases the excretion of potassium, which can lead to hypokalemia. N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide has been found to have a positive effect on the cardiac output and the renal blood flow.

Advantages and Limitations for Lab Experiments

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide has several advantages and limitations for lab experiments. N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide is a potent diuretic drug that can be used to induce diuresis in animal models. N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide can also be used to study the effects of diuretics on various physiological parameters such as blood pressure, cardiac output, and renal blood flow. However, N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide has limitations as it can cause hypokalemia, which can affect the results of the experiments.

Future Directions

There are several future directions for the study of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide. One potential direction is the study of the effects of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide on the immune system. N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide has been found to have immunomodulatory effects and may have potential therapeutic applications in the treatment of autoimmune diseases. Another potential direction is the study of the effects of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide on the gut microbiome. N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide has been found to alter the gut microbiome and may have potential therapeutic applications in the treatment of gut microbiome-related diseases.

Synthesis Methods

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide is synthesized from 3-methylsulfanylbenzoic acid through a series of chemical reactions. The first step involves the conversion of 3-methylsulfanylbenzoic acid to 3-methylsulfanylbenzoyl chloride using thionyl chloride. The resulting compound is then reacted with furan-2-ylhydrazine to form N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide.

Scientific Research Applications

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide has been extensively studied in various scientific research studies for its diuretic properties and its potential therapeutic applications. N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide has been found to be effective in the treatment of hypertension, congestive heart failure, and edema associated with liver and kidney diseases. N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide has also been studied for its potential use in the treatment of acute lung injury, acute respiratory distress syndrome, and cerebral edema.

properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c1-21-10-5-2-4-9(8-10)12(18)15-14-17-16-13(20-14)11-6-3-7-19-11/h2-8H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQBCFGNSOQQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide

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